molecular formula C8H4ClN3O3 B13620006 6-nitro-1H-indazole-1-carbonylchloride CAS No. 857808-06-1

6-nitro-1H-indazole-1-carbonylchloride

Cat. No.: B13620006
CAS No.: 857808-06-1
M. Wt: 225.59 g/mol
InChI Key: CDWMVFDETZPHSL-UHFFFAOYSA-N
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Description

6-nitro-1H-indazole-1-carbonylchloride is a chemical compound belonging to the class of indazoles, which are heterocyclic compounds containing a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a nitro group at the 6th position and a carbonyl chloride group at the 1st position of the indazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-1H-indazole-1-carbonylchloride typically involves the nitration of 1H-indazole followed by the introduction of the carbonyl chloride group. One common method includes the following steps:

    Nitration: 1H-indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.

    Chlorination: The nitrated product is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group at the 1st position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-nitro-1H-indazole-1-carbonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Cyclization: Cyclization reactions often require specific catalysts and solvents depending on the desired product.

Major Products

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Amino Derivatives: Formed from reduction reactions.

    Complex Heterocycles: Formed from cyclization reactions.

Scientific Research Applications

6-nitro-1H-indazole-1-carbonylchloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-nitro-1H-indazole-1-carbonylchloride involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The compound’s effects are mediated through pathways involving nitric oxide synthase and other enzymes.

Comparison with Similar Compounds

Similar Compounds

    6-nitroindazole: Lacks the carbonyl chloride group but shares the nitro group at the 6th position.

    1H-indazole-1-carbonylchloride: Lacks the nitro group but has the carbonyl chloride group at the 1st position.

    6-amino-1H-indazole-1-carbonylchloride: Has an amino group instead of a nitro group at the 6th position.

Uniqueness

6-nitro-1H-indazole-1-carbonylchloride is unique due to the presence of both the nitro and carbonyl chloride groups, which confer distinct reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

857808-06-1

Molecular Formula

C8H4ClN3O3

Molecular Weight

225.59 g/mol

IUPAC Name

6-nitroindazole-1-carbonyl chloride

InChI

InChI=1S/C8H4ClN3O3/c9-8(13)11-7-3-6(12(14)15)2-1-5(7)4-10-11/h1-4H

InChI Key

CDWMVFDETZPHSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C(=O)Cl

Origin of Product

United States

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